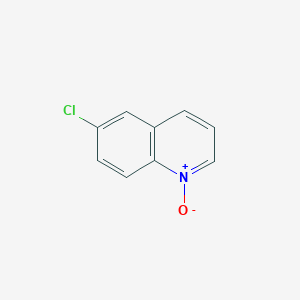

6-Chloroquinoline 1-oxide

Übersicht

Beschreibung

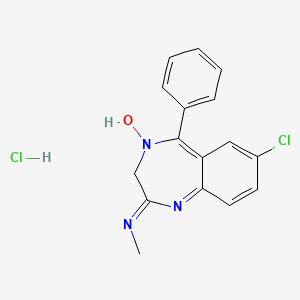

6-Chloroquinoline 1-oxide is a chemical compound with the molecular formula C9H6ClNO . It is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound .

Synthesis Analysis

The synthesis of quinoline derivatives, including 6-Chloroquinoline 1-oxide, involves various methods. Some of these include iron-catalyzed cross-coupling reactions with alkyl Grignard reagents, copper catalysis and activation by lithium fluoride or magnesium chloride, and visible-light-mediated metallaphotoredox catalysis . These methods are performed under specific conditions and have been used to synthesize new structural analogues of several antimalarial, antimicrobial, and fungicidal agents .Molecular Structure Analysis

The molecular structure of 6-Chloroquinoline 1-oxide is based on structures generated from information available in databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .Chemical Reactions Analysis

Quinoline and its derivatives, including 6-Chloroquinoline 1-oxide, exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions . Various chemical reactions involving quinoline derivatives have been studied, including oxidative dehydrogenation of tetrahydroquinolines to afford quinolines .Wissenschaftliche Forschungsanwendungen

Photochemical Reactions

6-Chloroquinoline 1-oxide is involved in interesting photochemical reactions. A study by Kaneko et al. (1974) showed the photolysis of 2-cyanoquinoline 1-oxide and its derivatives in alcohols in the presence of concentrated HCl leads to the formation of 6-alkoxy-and 6-chloroquinoline 2-carbonitriles, demonstrating the compound's potential in novel photo-alkoxylation reactions (Kaneko et al., 1974).

Crystal Structure and Spectroscopy

The compound's crystal structure and spectroscopic properties are also of interest. Luo and Sun (2014) reported on the characterization of two new metastable crystalline forms of 6-chloroquinolin-2(1H)-one, revealing insights into its solid-state properties and potential applications in material science (Luo & Sun, 2014).

Polarographic Behavior

The polarographic behavior of 6-chloroquinoline is an area of significant research interest. Fujinaga and Takaoka (1968) investigated the polarographic reduction of 6-chloroquinoline in dimethylformamide, revealing detailed insights into its electrochemical properties and potential applications in analytical chemistry (Fujinaga & Takaoka, 1968).

Chemical Synthesis

6-Chloroquinoline 1-oxide is also relevant in the field of chemical synthesis. For instance, Andreev and Nizhnik (2001) studied its reaction with aluminum chloride, suggesting potential applications in synthetic chemistry and industrial processes (Andreev & Nizhnik, 2001).

Advanced Materials

The compound's relevance extends to the development of advanced materials. For example, Prodi et al. (2001) explored the use of 5-chloro-8-methoxyquinoline appended diaza-18-crown-6, a compound related to 6-chloroquinoline 1-oxide, in fluorescence-based chemosensors, indicating potential applications in sensor technology and environmental monitoring (Prodi et al., 2001).

Safety And Hazards

Zukünftige Richtungen

The future directions for 6-Chloroquinoline 1-oxide and other quinoline derivatives involve further exploration of their synthesis methods and potential applications. There is ongoing research into the development of more efficient and environmentally friendly methods for synthesizing N-containing heterocycles . Additionally, quinoline derivatives are being studied for their broad spectrum of bio-responses, including anticancer, antioxidant, anti-COVID-19, anti-inflammatory, anti-mycobacterial, antimicrobial, anticonvulsant, cardiovascular, antituberculosis, anti-plasmodial, and antibacterial activities .

Eigenschaften

IUPAC Name |

6-chloro-1-oxidoquinolin-1-ium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-8-3-4-9-7(6-8)2-1-5-11(9)12/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQHMUMWHRMAAAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)Cl)[N+](=C1)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00495316 | |

| Record name | 6-Chloro-1-oxo-1lambda~5~-quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00495316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloroquinoline 1-oxide | |

CAS RN |

6563-10-6 | |

| Record name | 6-Chloro-1-oxo-1lambda~5~-quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00495316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,5-Dimethyl-2-[2-(methylsulfanyl)ethyl]-1,3-dioxolane](/img/structure/B3395937.png)